Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C₈H₆BrNaO₄S and a molecular weight of 301.09 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the bromination of 5-(methoxycarbonyl)benzenesulfinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound involves a scalable process that ensures high yield and purity. The process includes steps such as bromination, sulfonation, and neutralization with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfides or thiols.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate involves its interaction with molecular targets through its functional groups. The bromine atom and the sulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
- Sodium 2-bromo-5-(methoxycarbonyl)benzoate
- Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate
- Sodium 2-bromo-4-(methoxycarbonyl)benzene-1-sulfinate
Uniqueness: Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific bromination pattern and the presence of both methoxycarbonyl and sulfonate groups. This combination of functional groups provides distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H6BrNaO4S |
---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
sodium;2-bromo-5-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7BrO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
WAGDQZUURHZFDQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.